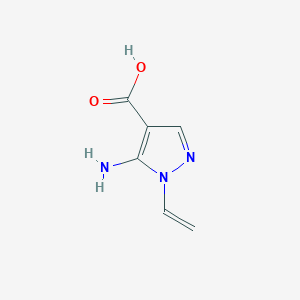

5-Amino-1-ethenylpyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

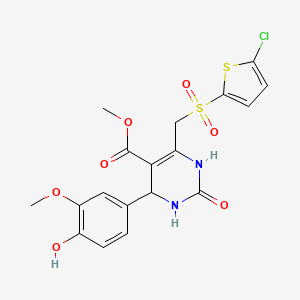

“5-Amino-1-ethenylpyrazole-4-carboxylic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the amino and carboxylic acid groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the amino group attached to the 5-position, and the carboxylic acid group attached to the 4-position .Chemical Reactions Analysis

The amino and carboxylic acid groups in this compound could participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water .Wissenschaftliche Forschungsanwendungen

Selective Inhibitors Development

5-Aminopyrazole-4-carboxamide, a closely related scaffold, has been utilized to create selective inhibitors of calcium-dependent protein kinase-1 (CDPK1) in both Toxoplasma gondii and Cryptosporidium parvum. These inhibitors demonstrated low nanomolar potencies against target enzymes and showed non-toxicity to mammalian cells, suggesting potential applications in the treatment of infections caused by these organisms (Zhang et al., 2014).

Bioconversion in Drug Synthesis

Bioconversion methods have been explored using Agrobacterium sp. DSM 6336 for converting 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a compound useful as a building block in the synthesis of new antituberculous agents. This process highlights the potential for employing microorganisms in the synthesis of complex organic compounds, offering an efficient and eco-friendly alternative to traditional chemical synthesis methods (Wieser et al., 1997).

Corrosion Inhibition

Pyranopyrazole derivatives, which share a core structure with 5-amino-1-ethenylpyrazole-4-carboxylic acid, have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies reveal the potential of pyrazole derivatives in industrial applications where corrosion resistance is crucial (Yadav et al., 2016).

Synthetic Routes and Chemical Properties

Research on 5-aminopyrazole derivatives has led to the development of various synthetic routes and the exploration of their chemical properties. These compounds are of significant interest due to their biological and medicinal properties, prompting research into efficient and novel methods of synthesis. Such studies provide a foundational understanding of these compounds, enabling further exploration of their applications in medicinal chemistry and drug discovery (Aggarwal et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-ethenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h2-3H,1,7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLCOVIURBTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=C(C=N1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethenylpyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)